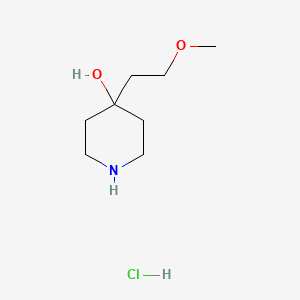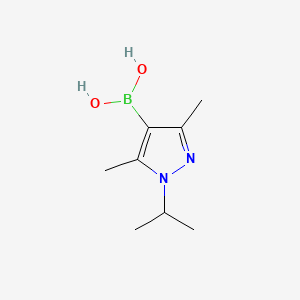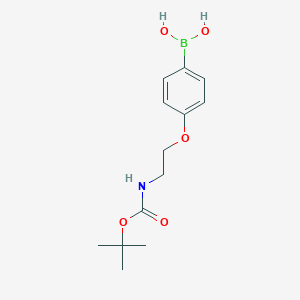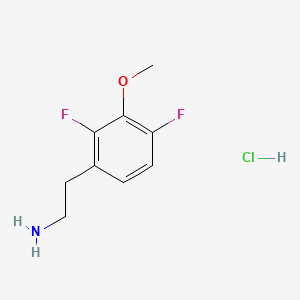![molecular formula C7H10ClFN2O B13465826 2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13465826.png)
2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride is a chemical compound that features a fluorinated pyridine ring attached to an ethanamine moiety via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoropyridine and 2-chloroethanol.
Ether Formation: The 2-fluoropyridine undergoes a nucleophilic substitution reaction with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-[(2-fluoropyridin-3-yl)oxy]ethanol.
Amination: The hydroxyl group of 2-[(2-fluoropyridin-3-yl)oxy]ethanol is then converted to an amine group using reagents like thionyl chloride followed by ammonia or an amine source.
Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to yield the hydrochloride salt of 2-[(2-fluoropyridin-3-yl)oxy]ethan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The fluorinated pyridine ring enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Fluoropyridin-3-yl)ethan-1-amine
- 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride is unique due to its ether linkage, which imparts distinct chemical and physical properties compared to other similar compounds. This linkage can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H10ClFN2O |
|---|---|
Peso molecular |
192.62 g/mol |
Nombre IUPAC |
2-(2-fluoropyridin-3-yl)oxyethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2O.ClH/c8-7-6(11-5-3-9)2-1-4-10-7;/h1-2,4H,3,5,9H2;1H |
Clave InChI |
WGMWZAFJZSFUEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)F)OCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)
![Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)


![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B13465784.png)

![1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13465794.png)


![Methyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B13465814.png)
amine hydrochloride](/img/structure/B13465816.png)
![N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride](/img/structure/B13465819.png)
![9,9-Difluorospiro[5.5]undecan-3-one](/img/structure/B13465821.png)
